molecular formula C18H15BrClNO3 B227755 5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B227755
M. Wt: 408.7 g/mol
InChI Key: MBMCKJUPOIWMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of 5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, it has been shown to inhibit viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using 5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a therapeutic agent. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is the complexity of its synthesis method. This may make it difficult to produce large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on 5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one. One area of research could focus on optimizing the synthesis method to make it more efficient and cost-effective. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a therapeutic agent in humans.
In conclusion, 5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound with potential as a therapeutic agent. Research on this compound has focused on its anti-cancer, anti-inflammatory, and anti-viral properties. While the synthesis method for this compound is complex, its potential as a therapeutic agent makes it a promising candidate for further research.

Synthesis Methods

The synthesis of 5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process. The first step involves the reaction of 2-chlorobenzyl bromide with 3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one in the presence of a base. The resulting intermediate is then treated with bromine to form the final product.

Scientific Research Applications

Research on 5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has focused on its potential as a therapeutic agent. Studies have shown that this compound has anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. Additionally, this compound has been shown to have antiviral activity against several viruses, including HIV.

properties

Product Name

5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H15BrClNO3

Molecular Weight

408.7 g/mol

IUPAC Name

5-bromo-1-[(2-chlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one

InChI

InChI=1S/C18H15BrClNO3/c1-11(22)9-18(24)14-8-13(19)6-7-16(14)21(17(18)23)10-12-4-2-3-5-15(12)20/h2-8,24H,9-10H2,1H3

InChI Key

MBMCKJUPOIWMRG-UHFFFAOYSA-N

SMILES

CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3Cl)O

Canonical SMILES

CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3Cl)O

Origin of Product

United States

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